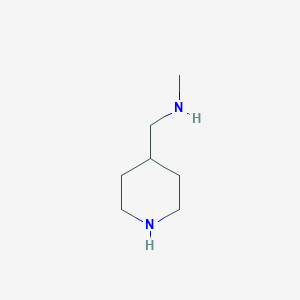

N-Methyl-1-(piperidin-4-YL)methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

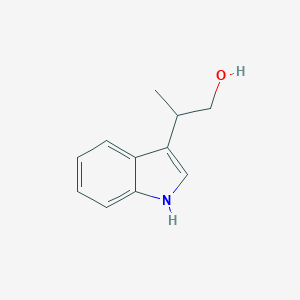

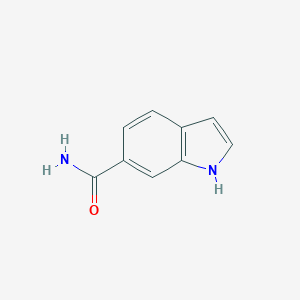

“N-Methyl-1-(piperidin-4-YL)methanamine” is a chemical compound with the molecular formula C7H16N2 . It is used as a reagent in the synthesis of novel indole-carboxamides which are inhibitors of neurotropic alphavirus .

Synthesis Analysis

The synthesis of “N-Methyl-1-(piperidin-4-YL)methanamine” involves several steps. Unfortunately, the exact process is not detailed in the available resources .Molecular Structure Analysis

The molecular structure of “N-Methyl-1-(piperidin-4-YL)methanamine” consists of a piperidine ring with a methyl group attached to one of the nitrogen atoms . The average molecular weight is 128.215 Da .Chemical Reactions Analysis

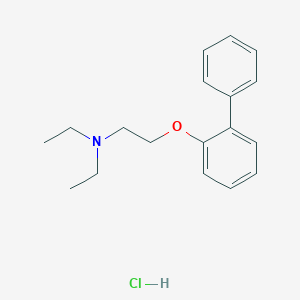

“N-Methyl-1-(piperidin-4-YL)methanamine” is used as a reagent in the synthesis of novel indole-carboxamides . It is also used in the exploration of N-substituted piperidin-4-yl-methanamine derivatives to investigate and improve the interactions with the CXCR4 binding site .Physical And Chemical Properties Analysis

“N-Methyl-1-(piperidin-4-YL)methanamine” has a molecular weight of 128.22 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The exact mass is 128.131348519 g/mol .Applications De Recherche Scientifique

- Neurotropic Alphavirus Inhibitors : N-Methyl-1-(piperidin-4-YL)methanamine serves as a reagent in the synthesis of indole-carboxamides, which exhibit inhibitory effects against neurotropic alphaviruses .

Organic Synthesis

The piperidine ring is a versatile building block for constructing complex molecules. Researchers employ various synthetic methods to access substituted piperidines. Notable applications include:

- Catalyst and Reagent : N-Methyl-1-(piperidin-4-YL)methanamine acts as an excellent catalyst in condensation reactions and other transformations .

Biological Activity

Understanding the biological effects of piperidine-containing compounds is essential. Here’s how N-Methyl-1-(piperidin-4-YL)methanamine contributes:

- Tyrosine Kinase Inhibition : Imatinib, a therapeutic agent for leukemia treatment, contains a piperidine moiety. It specifically inhibits tyrosine kinases .

Natural Products

Piperidine-based alkaloids occur naturally and have diverse functions. One example is:

Safety and Hazards

Propriétés

IUPAC Name |

N-methyl-1-piperidin-4-ylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-8-6-7-2-4-9-5-3-7/h7-9H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNUCZCMDLWNCFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCNCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80562777 |

Source

|

| Record name | N-Methyl-1-(piperidin-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80562777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-1-(piperidin-4-YL)methanamine | |

CAS RN |

126579-26-8 |

Source

|

| Record name | N-Methyl-1-(piperidin-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80562777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Phosphonic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, monobutyl ester, zinc salt (2:1)](/img/structure/B154690.png)

![Benzo[B]thiophene-2-boronic acid](/img/structure/B154711.png)

![N-[(E)-pyridin-3-ylmethylideneamino]acetamide](/img/structure/B154712.png)